molecular formula C12H13ClO3 B8576114 5-chloro-2-cyclobutyloxy-3-methylbenzoic acid

5-chloro-2-cyclobutyloxy-3-methylbenzoic acid

Cat. No. B8576114
M. Wt: 240.68 g/mol
InChI Key: DBARBAZNLBCRFU-UHFFFAOYSA-N
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Patent
US08569535B2

Procedure details

A 100 mL flask containing 5-chloro-2-cyclobutoxy-3-methyl-benzoic acid methyl ester (0.57 g, 2.23 mmol) is charged with 1,4-dioxane (4 mL) and MeOH (4 mL). A stirring bar is added and stirring is initiated. After dissolution, water (2 mL) is added followed by the LiOH (237 mg, 5.65 mmol). After 39 h, tlc analysis (silica, 10% MeOH/DCM) indicates that the starting material is completely consumed. The pH of the reaction mixture is carefully adjusted to pH 2 by slowly adding dilute aqueous HCl (3%, ˜6 mL). The contents of the flask are poured into a separatory funnel containing EtOAc (30 mL). The layers are separated. The aqueous layer is extracted with EtOAc (20 mL). The combined organic extracts are washed with water (20 mL) and brine (20 mL), dried over MgSO4, filtered and concentrated by pumping to constant weight to give 0.53 g of white solid.
Name
5-chloro-2-cyclobutoxy-3-methyl-benzoic acid methyl ester
Quantity
0.57 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two
Name
Quantity
4 mL
Type
reactant
Reaction Step Two
Name
Quantity
237 mg
Type
reactant
Reaction Step Three
Name
MeOH DCM
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
2 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:17])[C:4]1[CH:9]=[C:8]([Cl:10])[CH:7]=[C:6]([CH3:11])[C:5]=1[O:12][CH:13]1[CH2:16][CH2:15][CH2:14]1.O1CCOCC1.CO.[Li+].[OH-]>CO.C(Cl)Cl.O>[Cl:10][C:8]1[CH:7]=[C:6]([CH3:11])[C:5]([O:12][CH:13]2[CH2:14][CH2:15][CH2:16]2)=[C:4]([CH:9]=1)[C:3]([OH:17])=[O:2] |f:3.4,5.6|

Inputs

Step One
Name
5-chloro-2-cyclobutoxy-3-methyl-benzoic acid methyl ester
Quantity
0.57 g
Type
reactant
Smiles
COC(C1=C(C(=CC(=C1)Cl)C)OC1CCC1)=O
Step Two
Name
Quantity
4 mL
Type
reactant
Smiles
O1CCOCC1
Name
Quantity
4 mL
Type
reactant
Smiles
CO
Step Three
Name
Quantity
237 mg
Type
reactant
Smiles
[Li+].[OH-]
Step Four
Name
MeOH DCM
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO.C(Cl)Cl
Step Five
Name
Quantity
2 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A stirring bar is added
ADDITION
Type
ADDITION
Details
is added
CUSTOM
Type
CUSTOM
Details
is completely consumed
ADDITION
Type
ADDITION
Details
by slowly adding dilute aqueous HCl (3%, ˜6 mL)
ADDITION
Type
ADDITION
Details
The contents of the flask are poured into a separatory funnel
ADDITION
Type
ADDITION
Details
containing EtOAc (30 mL)
CUSTOM
Type
CUSTOM
Details
The layers are separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer is extracted with EtOAc (20 mL)
WASH
Type
WASH
Details
The combined organic extracts are washed with water (20 mL) and brine (20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
39 h
Name
Type
product
Smiles
ClC=1C=C(C(=C(C(=O)O)C1)OC1CCC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.53 g
YIELD: CALCULATEDPERCENTYIELD 98.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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